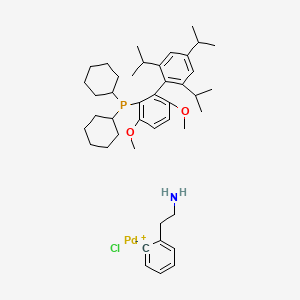

BrettPhos Palladacycle

Description

Evolution of Palladium Catalysis in Synthetic Chemistry

The journey of palladium catalysis began with early discoveries of its ability to facilitate organic transformations. youtube.comnih.gov Over the decades, significant milestones, such as the Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions, have solidified the central role of palladium in synthetic organic chemistry. rsc.orgyoutube.comwikipedia.org The progression of this field has been marked by the development of increasingly complex and efficient ligands and the transition from in-situ generated catalysts to well-defined, preformed palladium complexes known as precatalysts. researchgate.netacs.org This evolution has been driven by the need for greater control over the catalytic process, leading to improved yields, lower catalyst loadings, and broader substrate scope. matthey.comsigmaaldrich.com

Historical Context of Palladacycle Development as Precatalysts

Palladacycles, organometallic compounds featuring a palladium atom within a cyclic structure, were first reported in the 1960s. wikipedia.org However, their potential as catalyst precursors was not fully realized until the 1990s with the advent of Herrmann's catalyst, which demonstrated exceptional activity in Heck reactions. psu.eduwikipedia.org This discovery spurred considerable interest in the development of palladacycles as precatalysts. psu.edu These structures are formed through processes like C-H activation or oxidative addition and serve as stable reservoirs for the active palladium catalyst. wikipedia.org The development of various palladacycle architectures, including those based on 2-aminobiphenyl (B1664054), has been a key strategy in advancing cross-coupling methodologies. psu.edunih.gov

Advantages of Preformed Palladacycle Precatalysts in Catalytic Systems

The use of preformed palladacycle precatalysts offers significant advantages over traditional in-situ methods, where the active catalyst is generated in the reaction mixture from a palladium source and a separate ligand. matthey.comnih.gov These benefits have contributed to their widespread adoption in both academic and industrial settings.

Enhanced Air and Moisture Stability

A primary advantage of palladacycle precatalysts is their remarkable stability. nih.govnih.govresearchgate.net Unlike many Pd(0) complexes, which are sensitive to air and moisture, palladacycles are typically Pd(II) species that are stable under ambient conditions. nih.govnih.govresearchgate.net This stability simplifies handling and storage, making them more user-friendly and reliable for consistent catalytic performance. researchgate.netsigmaaldrich-jp.com

Precise Control of Ligand-to-Palladium Ratio

Preformed palladacycles ensure a well-defined 1:1 ligand-to-palladium ratio. sigmaaldrich.comsigmaaldrich.comrsc.org This precise stoichiometry is crucial for controlling the catalytic activity and preventing the formation of undesirable side products that can arise from inconsistent ligand-to-metal ratios in in-situ systems. rsc.orgacs.org This level of control leads to more reproducible and efficient catalytic processes.

Efficient Generation of Active Catalytic Species

Palladacycle precatalysts are designed for the efficient and rapid generation of the active monoligated Pd(0) species under reaction conditions. researchgate.netsigmaaldrich.comnih.gov This activation is typically triggered by a base, which facilitates a reductive elimination step to release the catalytically active complex. wikipedia.orgnih.govresearchgate.net This controlled activation ensures that the highly reactive catalyst is generated in the presence of the substrates, maximizing its efficacy.

Overview of Buchwald-Type Palladacycle Generations (G1, G2, G3)

The Buchwald group has been at the forefront of developing highly active and versatile palladacycle precatalysts. sigmaaldrich.comsigmaaldrich.com These are categorized into several generations, each offering improvements in stability, activity, and scope.

First Generation (G1): The G1 precatalysts, such as the BrettPhos Palladacycle, are based on a phenethylamine (B48288) scaffold. sigmaaldrich.comsigmaaldrich.comchemicalbook.com They allow for the easy generation of the active Pd(0) species, often requiring just a deprotonation with a base. sigmaaldrich.comsigmaaldrich-jp.com These catalysts are highly active, even at low temperatures. sigmaaldrich.comsigmaaldrich.com The BrettPhos G1 palladacycle, specifically, has proven effective in various cross-coupling reactions, including C-N and C-O bond formation. chemicalbook.comacs.orgresearchgate.net

Second Generation (G2): G2 precatalysts replaced the phenethylamine backbone with a 2-aminobiphenyl scaffold. sigmaaldrich.comsigmaaldrich.com This modification allows for the generation of the active Pd(0) species at room temperature using weaker bases like phosphates or carbonates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich-jp.com

Third Generation (G3): To overcome limitations of the earlier generations, G3 precatalysts were developed. sigmaaldrich.comsigmaaldrich-jp.com A key feature of G3 precatalysts is the replacement of the chloride anion with a non-coordinating methanesulfonate (B1217627) (OMs) anion. nih.govsigmaaldrich-jp.com This change allows for the accommodation of bulkier and more sterically demanding ligands, such as those in the BrettPhos family, and enhances the precatalyst's stability in solution. sigmaaldrich.comsigmaaldrich.com The BrettPhos Pd G3 is known for its versatility and high solubility in common organic solvents. sigmaaldrich.comchemscene.com

The evolution of these palladacycle generations reflects a continuous effort to refine the catalyst's performance, making challenging cross-coupling reactions more accessible and efficient. The development of ligands like BrettPhos has been integral to this progress, enabling the synthesis of highly active and selective catalyst systems. acs.orgnih.gov

Research Findings on this compound

The this compound has demonstrated significant utility in a variety of challenging cross-coupling reactions. Research has highlighted its effectiveness in promoting reactions under mild conditions and with low catalyst loadings.

| Reaction Type | Substrates | Key Findings |

| Buchwald-Hartwig Amination | Aryl mesylates and primary aliphatic amines/anilines | Enables the use of aryl mesylates as coupling partners; achieves highly selective monoarylation of primary amines with fast reaction times and low catalyst loadings. acs.org |

| C-N Cross-Coupling | 3-Halo-2-aminopyridines and primary/secondary amines | The BrettPhos precatalyst was identified as an outstanding catalyst system for coupling with primary amines. nih.gov |

| C-O Cross-Coupling | Activated aryl bromides and methanol (B129727)/deuterated methanol | Facilitates methoxylation and deuteriomethoxylation under mild reaction conditions. researchgate.net |

| C-O Bond Formation | Activated aryl halides and primary fluoroalkyl alcohols | The Pd/BrettPhos system alters the reductive elimination pathway to favor C-O bond formation. researchgate.net |

| Buchwald-Hartwig Amination | Aryl chlorides and primary amides | The G3 precatalyst with the BrettPhos ligand required elevated temperatures for the reaction to proceed to completion. rsc.org |

Significance of this compound in Modern Organometallic Catalysis

Among the various precatalyst systems, the this compound has emerged as a particularly significant and versatile catalyst in modern organometallic chemistry. pubcompare.ai It belongs to the family of Buchwald phosphine-ligated palladacycle precatalysts, which are known for their high reactivity and broad applicability. chemicalbook.com The BrettPhos ligand itself is a sterically hindered biaryl phosphine (B1218219) ligand that, when incorporated into a palladacycle structure, provides a highly active and stable catalyst. pubcompare.airesearchgate.net

The significance of the this compound lies in its ability to efficiently catalyze a wide range of cross-coupling reactions, often with low catalyst loadings and under mild conditions. chemicalbook.comlookchem.com These reactions include the formation of C-C, C-N, C-O, C-S, and C-F bonds. chemicalbook.comsigmaaldrich.com The precatalyst is designed for easy activation to the catalytically active Pd(0) species, which enhances reaction efficiency and reproducibility. chemicalbook.comsigmaaldrich.com Different generations of BrettPhos palladacycles (G1, G2, G3, and G4) have been developed, each with specific modifications to improve stability, solubility, and catalytic performance. cymitquimica.comchemicalbook.comchemicalbook.comlookchem.comcymitquimica.com For instance, fourth-generation (G4) precatalysts feature a methylated amino group on the biphenyl (B1667301) backbone, which enhances stability and prevents limitations observed with earlier generations. lookchem.comchemicalbook.com The use of BrettPhos palladacycles has enabled challenging transformations, such as the coupling of sterically hindered substrates and the use of less reactive coupling partners like aryl mesylates. researchgate.netnih.gov Its robustness and efficiency have made it a valuable tool in both academic research and large-scale industrial applications. lookchem.comsilicycle.com

Properties of this compound (Gen 1)

| Property | Value |

| Molecular Formula | C₄₃H₆₃ClNO₂PPd |

| Molecular Weight | 798.81 g/mol sigmaaldrich.com |

| Appearance | White to off-white or gray powder cymitquimica.com |

| Melting Point | 198-204 °C sigmaaldrich.com |

| IUPAC Name | Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]palladium(II) chemicalbook.comnih.gov |

This table represents data for the first-generation (G1) this compound. Properties may vary for other generations.

Research Findings on this compound Applications

| Reaction Type | Substrates | Key Findings |

| Buchwald-Hartwig Amination | Aryl mesylates and anilines | Efficient coupling of deactivated mesylates and anilines with excellent functional group tolerance. nih.gov |

| Suzuki-Miyaura Coupling | Aryl mesylates and boronic acids | Effective coupling using BrettPhos as the ligand. nih.gov |

| Aryl Amidation | Aryl triflates and acetamide | The tert-Butyl this compound precatalyst showed superior performance over other systems, yielding the desired amide in less time and higher yield. researchgate.net |

| C-N Cross-Coupling | Unprotected 3-halo-2-aminopyridines with primary and secondary amines | Serves as an effective catalyst for this transformation. chemicalbook.com |

| Synthesis of Benzimidazolones | Monosubstituted ureas and 1,2-dihaloaromatic systems | BrettPhos Pd G3 acts as a catalyst in the cascade C-N coupling to form benzimidazolones. lookchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMMXPNBCHCFCY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63ClNO2PPd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148148-01-9 | |

| Record name | 1148148-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Brettphos Palladacycle Precatalysts

Approaches to Precatalyst Synthesis

The synthesis of BrettPhos palladacycle precatalysts is a testament to the advancements in organometallic chemistry. Several key strategies have been developed to construct these intricate molecules, each offering distinct advantages in terms of efficiency, scalability, and precursor availability.

Cyclometallation Reactions

Cyclometallation, the intramolecular activation of a C-H bond by a metal center to form a metallacycle, is a cornerstone in the synthesis of palladacycle precatalysts. This approach offers a direct and atom-economical route to the core palladacycle structure. In the context of BrettPhos palladacycles, a C-H activation/cyclopalladation sequence is often employed, starting from a palladium(II) source like palladium acetate (B1210297) (Pd(OAc)₂). nih.gov This process involves the coordination of the palladium to the 2-aminobiphenyl (B1664054) scaffold, followed by an intramolecular C-H activation to form the stable five-membered palladacycle. nih.gov The reaction conditions for these transformations are often mild, proceeding at or near room temperature.

Ligand Exchange Methodologies

Ligand exchange represents a versatile strategy for the synthesis and diversification of this compound precatalysts. This method involves the displacement of a weakly coordinating ligand from a pre-existing palladium complex with the desired phosphine (B1218219) ligand, in this case, BrettPhos. For instance, a pre-formed palladacycle bearing a labile ligand can be treated with BrettPhos to generate the target precatalyst. nih.gov The efficiency of the ligand exchange process can be influenced by factors such as temperature and the steric and electronic properties of both the incoming and outgoing ligands. nih.govmit.edu In some cases, heating is required to drive the exchange to completion, particularly with bulky ligands like BrettPhos. nih.gov This methodology is particularly useful for generating a library of precatalysts from a common intermediate.

A notable example involves the use of a neophyl palladacycle as a stable precursor. This precursor readily undergoes ligand exchange with a variety of biarylphosphine ligands, including BrettPhos, to form the corresponding oxidative addition complexes. nih.gov

One-Pot Synthetic Procedures

To enhance synthetic efficiency and minimize purification steps, one-pot procedures have been developed for the synthesis of BrettPhos palladacycles. These procedures combine multiple reaction steps into a single operation without the isolation of intermediates. For example, a one-pot synthesis can involve the initial formation of a palladacycle intermediate from Pd(OAc)₂, followed by the in-situ introduction of the BrettPhos ligand. nih.gov This streamlined approach is highly desirable for large-scale production due to its operational simplicity and reduced waste generation. The development of such procedures has been crucial in making these valuable catalysts more accessible to the broader scientific community. nih.gov

Precursor Design and Structural Features

The remarkable performance of this compound precatalysts is intricately linked to their specific structural features. The careful design of the precursor scaffold and the strategic choice of ancillary ligands and counterions are critical for achieving high stability and catalytic activity.

2-Aminobiphenyl Scaffold as a Core Structure

The 2-aminobiphenyl scaffold is a privileged structure in the design of palladacycle precatalysts. nih.gov This framework provides a bidentate C,N-chelation motif that forms a stable five-membered ring with the palladium center. nih.gov This chelation enhances the stability of the precatalyst, making it tolerant to air and moisture. sigmaaldrich.com Upon activation, which is typically triggered by a base, the 2-aminobiphenyl moiety is reductively eliminated to form carbazole (B46965), releasing the active L-Pd(0) species into the catalytic cycle. acs.orgnih.gov The design of the Buchwald precatalysts has evolved through several generations, with modifications to the 2-aminobiphenyl backbone leading to improved performance. sigmaaldrich.com

Influence of Ancillary Ligands and Counterions

Ancillary ligands and counterions play a pivotal role in modulating the properties and reactivity of BrettPhos palladacycles. A significant advancement in this area was the replacement of the chloride ligand in earlier generation precatalysts with a methanesulfonate (B1217627) (mesylate, OMs) group. nih.govsigmaaldrich.com This modification led to the development of the third-generation (G3) Buchwald precatalysts, which exhibit enhanced solution stability and can accommodate bulkier phosphine ligands like BrettPhos. nih.govsigmaaldrich.comsigmaaldrich.com The methanesulfonate anion is more electron-withdrawing and less coordinating than chloride, which is thought to render the palladium center less sterically encumbered and more amenable to ligand exchange with bulky phosphines. nih.gov

The choice of ancillary ligand and counterion can also influence the solubility of the precatalyst in common organic solvents, a crucial factor for practical applications in catalysis. sigmaaldrich.com

Interactive Data Tables

Table 1: Synthetic Approaches to BrettPhos Palladacycles

| Synthetic Approach | Key Features | Typical Conditions | Reference |

| Cyclometallation | Direct C-H activation | Pd(OAc)₂, room temperature | nih.gov |

| Ligand Exchange | Versatile for diversification | Pre-formed palladacycle, heating may be required | nih.govmit.edu |

| One-Pot Synthesis | High efficiency, reduced waste | Sequential addition of reagents without isolation of intermediates | nih.gov |

Table 2: Evolution of Buchwald Precatalysts

| Generation | Key Feature | Advantage | Ligand Scope |

| G1 | Phenethylamine (B48288) backbone | Facile activation | Limited for very bulky ligands |

| G2 | Biphenyl (B1667301) backbone | Activation at room temperature | Limited for ligands like BrettPhos |

| G3 | Methanesulfonate ligand | Enhanced stability, broader scope | Accommodates bulky ligands like BrettPhos |

| G4 | N-Methyl-2-aminobiphenyl scaffold | Prevents carbazole side reactions | Broad |

Mesylate Versus Halide Counterions: Impact on Stability and Ligand Scope

The nature of the counterion associated with the palladacycle framework plays a critical role in the precatalyst's stability and its ability to accommodate a diverse range of phosphine ligands. Early generation palladacycles often utilized halide, specifically chloride, as the counterion. While effective for certain ligands, these chloride-based precatalysts exhibited significant limitations, particularly when attempting to incorporate sterically demanding ligands. nih.govsigmaaldrich.com

It was discovered that replacing the chloride with a more electron-withdrawing, non-coordinating methanesulfonate (mesylate, OMs) group resulted in a new class of precatalysts with markedly improved properties. nih.govsigmaaldrich.com This third-generation (G3) of precatalysts demonstrates enhanced stability, especially in solution where older halide versions were prone to degradation over extended periods. nih.gov The mesylate counterion allows for the creation of precatalysts that show a remarkably long life in solution. sigmaaldrich.com

Perhaps the most significant advantage of the mesylate-based system is its expanded ligand scope. Precatalyst architectures based on a chloride counterion could not be successfully generated with larger, highly active ligands such as BrettPhos and tBuXPhos. nih.gov In contrast, the mesylate-based palladacycle framework readily accommodates these bulky and electron-rich phosphines. sigmaaldrich.com This breakthrough has made the G3 precatalysts the most versatile for a wide array of cross-coupling reactions. sigmaaldrich.com

Table 1: Comparison of Halide vs. Mesylate Counterions in Palladacycle Precatalysts

| Feature | Halide (e.g., Chloride) Precatalysts | Mesylate Precatalysts (G3) |

|---|---|---|

| Ligand Scope | Limited; cannot be generated with very bulky ligands like BrettPhos. nih.gov | Broad; accommodates a wide range of ligands, including the bulky BrettPhos family. nih.govsigmaaldrich.com |

| Solution Stability | Not stable for extended periods. nih.gov | Enhanced stability with a long life in solution. nih.govsigmaaldrich.com |

| Versatility | Limited by ligand scope. | Considered the most versatile generation of precatalysts. sigmaaldrich.com |

Incorporation of Bulky Phosphine Ligands (e.g., BrettPhos, tBuBrettPhos)

The development of dialkylphosphino biaryl compounds as "privileged ligands" for palladium-catalyzed cross-coupling necessitated precatalyst systems that could effectively incorporate them. mit.edu The synthesis of BrettPhos and the even bulkier tBuBrettPhos palladacycles is a key example of the success of the G3 mesylate architecture.

The standard synthetic protocol involves reacting a μ-OMs palladacycle dimer with the desired bulky phosphine ligand. nih.gov While initial attempts to incorporate extremely bulky ligands (L1-L5, including tBuBrettPhos) were challenging, a re-examination of reaction conditions revealed that the use of chlorinated solvents, such as CH2Cl2 or CHCl3, was effective. mit.edu For instance, stirring the F-OMs dimer with tBuBrettPhos in CH2Cl2 at room temperature cleanly affords the desired precatalyst in high yield. mit.edu This procedure has been successfully applied to a range of bulky ligands. mit.edu

The efficiency of this method is demonstrated by the high isolated yields achieved for various precatalysts incorporating bulky ligands.

Table 2: Synthesis of Palladacycle Precatalysts with Bulky Ligands

| Ligand | Product | Solvent | Yield | Reference |

|---|---|---|---|---|

| tBuBrettPhos (L1) | 2a | CH2Cl2 | 90% | mit.edu |

| RockPhos (L2) | 2b | CH2Cl2 | High | mit.edu |

| L3 | 2c | CH2Cl2 | High | mit.edu |

| L4 | 2d | CH2Cl2 | High | mit.edu |

| L5 | 2e | CH2Cl2 | High | mit.edu |

The resulting tBuBrettPhos Pd G3 precatalyst has proven to be highly efficient in various challenging C-N and C-O bond-forming reactions. sigmaaldrich.com

Control Over Precatalyst Architecture and Purity

A key advantage of this synthetic approach is the high degree of control over the final precatalyst architecture and its purity. The synthesis begins with readily available starting materials and avoids the need for rigorous Schlenk techniques. nih.gov

The common intermediate, a μ-OMs dimer, is generated in high yield from commercially available 2-aminobiphenyl. nih.gov This involves a sequence of mesylate salt formation followed by cyclopalladation. The subsequent reaction of this dimer with a wide array of phosphine ligands proceeds smoothly, typically within 15 to 45 minutes in solvents like THF or dichloromethane, to afford the desired palladacycle precatalyst. nih.gov Purification is often straightforward; for example, the synthesis of the tBuBrettPhos precatalyst involves simple trituration of the crude material with diethyl ether to cleanly afford the desired product. mit.edu The structure of these palladacycles has been confirmed by methods including X-ray crystallography. mit.edu This reliable and clean synthesis ensures a well-defined, pure, and stable Pd(II) source that can be consistently used to generate the active LPd(0) species in situ. nih.gov

Scalability of this compound Synthesis

The practicality of a synthetic method is ultimately judged by its scalability for both academic and industrial applications. The synthetic route to BrettPhos palladacycles and related systems is amenable to large-scale preparation. strem.com

The synthesis of the common μ-OMs dimer intermediate has been successfully demonstrated on a large scale. In one instance, 315 grams of the mesylate salt of 2-aminobiphenyl was used to produce 417 grams of the μ-OMs dimer, corresponding to a 96% yield after direct isolation from the reaction mixture. nih.gov Furthermore, the final precatalysts themselves have been synthesized on a multi-gram scale. For example, the tBuBrettPhos-ligated precatalyst (2a ) has been easily synthesized on a 10-gram scale. mit.edu This demonstrated scalability ensures that these highly effective and versatile precatalysts are readily accessible for a broad range of applications in chemical synthesis.

Activation Mechanisms of Brettphos Palladacycle Precatalysts

Basicity-Induced Activation Pathways

The activation of BrettPhos palladacycles is commonly initiated by a base. sigmaaldrich.com This process involves a series of well-defined steps that transform the stable Pd(II) precatalyst into the highly reactive monoligated LPd(0) species. acs.orgnih.gov

Formation of Monoligated LPd(0) Active Species

The culmination of the deprotonation and reductive elimination sequence is the generation of the highly reactive monoligated LPd(0) active species, where 'L' represents the BrettPhos ligand. acs.orgnih.govresearchgate.net The steric bulk of the BrettPhos ligand is instrumental in stabilizing this coordinatively unsaturated palladium center, preventing the formation of inactive palladium clusters. researchgate.netnih.gov This monoligated complex is the primary species responsible for entering the catalytic cycle, initiating the oxidative addition step with the aryl halide substrate. nih.govnih.gov

Influence of Reaction Conditions on Precatalyst Activation

The efficiency and rate of BrettPhos palladacycle activation are not solely dependent on its inherent chemical properties but are also profoundly influenced by the external reaction conditions. The choice of base and solvent plays a pivotal role in modulating the kinetics of this crucial activation step.

Role of Exogenous Bases (e.g., Alkoxide, Carbonate Bases)

Influence of Different Bases on Activation

| Base Type | General Observation on Activation Rate | Typical Application |

|---|---|---|

| Alkoxides (e.g., NaOt-Bu) | Generally rapid activation due to high basicity. mdpi.com | Widely used in various cross-coupling reactions. |

| Carbonates (e.g., K2CO3) | Activation may be slower compared to alkoxides. sigmaaldrich.com | Often employed in Suzuki-Miyaura couplings. sigmaaldrich.com |

| Phosphates (e.g., K3PO4) | Effective for activating second-generation palladacycles at room temperature. sigmaaldrich.com | Used in Suzuki-Miyaura and other cross-coupling reactions. sigmaaldrich.com |

Solvent Effects on Activation Kinetics

The solvent medium exerts a significant influence on the kinetics of precatalyst activation. whiterose.ac.uk The polarity and coordinating ability of the solvent can affect the solubility of the precatalyst and the base, as well as stabilize the transition states involved in the activation process. scispace.com Aprotic polar solvents like dioxane and tetrahydrofuran (B95107) (THF) are commonly used. whiterose.ac.uk In some instances, the solvent itself can participate in the activation process. acs.orgwhiterose.ac.uk For example, alcoholic solvents have been shown to play a role in inducing catalyst activation in certain systems. acs.org The choice of solvent can therefore be a critical parameter to tune for achieving efficient and reproducible catalytic results.

Impact of Solvents on Activation Kinetics

| Solvent | Key Characteristics | Effect on Activation |

|---|---|---|

| Dioxane | Aprotic, polar ether. whiterose.ac.uk | Commonly used, facilitates dissolution of reactants. |

| Tetrahydrofuran (THF) | Aprotic, polar ether. | Widely employed, similar properties to dioxane. |

| Toluene (B28343) | Apolar aromatic hydrocarbon. | Can be effective, solubility of base may be lower. |

| Alcohols (e.g., t-butanol) | Protic, can act as a ligand or reactant. acs.org | May participate in and influence the activation pathway. acs.org |

Temperature Dependence of Activation

The activation of this compound precatalysts, which are third-generation (G3) Buchwald precatalysts, demonstrates a notable relationship with temperature. sigmaaldrich.com These G3 precatalysts are recognized for their air, moisture, and thermal stability. sigmaaldrich.com The evolution of Buchwald precatalysts has led to improved activation conditions. For instance, first-generation (G1) catalysts were highly active even at temperatures as low as -40 °C, while second-generation (G2) precatalysts could be activated at room temperature using weak bases like phosphates or carbonates. sigmaaldrich.com

For some systems involving BrettPhos-like ligands, temperature plays a crucial role in overcoming catalyst dormancy. It has been hypothesized that certain substrates, such as primary amines and N-heteroaromatics, can displace the phosphine (B1218219) ligand at room temperature. mit.eduresearchgate.net This displacement leads to the formation of catalytically dormant palladium complexes, which require heating to reactivate and re-enter the catalytic cycle. mit.eduresearchgate.net

In contrast, related phosphine-ligated palladacycles have demonstrated rapid activation at ambient temperatures. For example, certain XPhos-derived mesylate precatalysts have shown extremely fast activation at room temperature, enabling successful coupling reactions under mild conditions ranging from room temperature to 40°C. nih.gov The general trend for G3 precatalysts like the this compound is their reliable and efficient generation of the active Pd(0) species under standard reaction conditions, which often involve ambient or slightly elevated temperatures. sigmaaldrich.com

Table 1: Temperature Effects on the Activation of Different Generations of Buchwald Precatalysts

| Precatalyst Generation | Ligand Family Example | Typical Activation Temperature | Notes |

| G1 | Phenethylamine-based | As low as -40 °C sigmaaldrich.com | Highly active at very low temperatures. sigmaaldrich.com |

| G2 | Biphenyl-based | Room Temperature sigmaaldrich.com | Activated by weak phosphate (B84403) or carbonate bases. sigmaaldrich.com |

| G3 | Biphenyl-based (e.g., BrettPhos ) | Room Temperature to Elevated sigmaaldrich.commit.eduresearchgate.net | Thermally stable; heating can be required to reactivate dormant species. sigmaaldrich.commit.eduresearchgate.net |

Alternative Activation Modes

Beyond simple thermal activation, this compound precatalysts can be activated through various chemical triggers, a common feature for palladium(II) precatalysts. acs.org A primary alternative activation mechanism is base-induced activation. sigmaaldrich.comacs.org For Buchwald-type palladacycles, deprotonation of the 2-aminobiphenyl (B1664054) scaffold by a base initiates a reductive elimination process. nih.govacs.org This sequence generates the catalytically active L-Pd(0) species. sigmaaldrich.comnih.gov

The activation process can also be influenced by other reagents present in the reaction mixture. Common chemical triggers include water, amines, or the phosphine ligand itself being converted to phosphine oxide. acs.org In many cross-coupling reactions, the base and the nucleophile work in unison to activate the precatalyst. acs.org For instance, in Buchwald-Hartwig amination, the alkoxide base is proposed to attack the palladium center, forming a palladium alkoxide. Subsequent elimination generates the electron-rich Pd(0) species that enters the catalytic cycle. mdpi.com This mechanism highlights a cooperative role between the base and the palladium complex in generating the active catalyst. acs.org While concepts like non-thermal plasma activation have been explored for other types of catalysts, their application to BrettPhos palladacycles is not documented in the provided literature. nih.govulster.ac.ukmanchester.ac.uk

Catalytic Applications of Brettphos Palladacycle in C X Bond Formation

Palladium-Catalyzed C-N Cross-Coupling Reactions

The BrettPhos palladacycle facilitates the coupling of a wide array of nitrogen-containing nucleophiles with aryl and heteroaryl electrophiles. This catalyst system is noted for its high reactivity, often enabling reactions with low catalyst loadings and short reaction times.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals, natural products, and functional materials. The this compound has demonstrated significant efficacy in this transformation.

The BrettPhos-based catalyst system exhibits exceptional activity in the N-arylation of primary aliphatic amines and anilines. sigmaaldrich.com It has been shown to be highly effective for the coupling of various functionalized primary amines with aryl chlorides. nih.gov This catalyst enables the highly selective monoarylation of a broad range of primary aliphatic amines and anilines, often at low catalyst loadings and with fast reaction times. sigmaaldrich.com In some instances, catalyst loadings as low as 0.01 mol% have been reported for the coupling of primary anilines with aryl chlorides, achieving high yields within an hour. sigmaaldrich.com The use of BrettPhos allows for the coupling of functionalized aryl iodides with functionalized anilines at catalyst levels as low as 0.1 mol% Pd. nih.gov

The catalyst system has also demonstrated remarkable selectivity, preferentially arylating primary amino groups in the presence of secondary anilino groups with high selectivity. sigmaaldrich.com For instance, in an intramolecular competition, a primary amino group was preferentially N-arylated over a cyclic secondary amine or a secondary aniline (B41778) with excellent yields and selectivities. sigmaaldrich.com

| Aryl Halide | Amine/Aniline | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Chloro-tert-butylbenzene | Aniline | 0.01 | NaOt-Bu | Toluene (B28343) | 100 | 1 | 98 | sigmaaldrich.com |

| 4-Chloroanisole | Aniline | 0.01 | NaOt-Bu | Toluene | 100 | 1 | 99 | sigmaaldrich.com |

| 4-Chlorotoluene | n-Hexylamine | 0.05 | NaOt-Bu | Toluene | 100 | 1 | 97 | sigmaaldrich.com |

| 4-Chloroanisole | n-Hexylamine | 0.05 | NaOt-Bu | Toluene | 100 | 1 | 98 | sigmaaldrich.com |

| 4-Iodobenzonitrile | 4-Methoxyaniline | 0.1 | K2CO3 | t-BuOH | 110 | 18 | 95 | nih.gov |

| Methyl 4-iodobenzoate | Aniline | 0.1 | K2CO3 | t-BuOH | 110 | 18 | 92 | nih.gov |

While the this compound is highly effective for primary amines, its application with secondary amines can be more nuanced. For the coupling of secondary amines, particularly those with significant steric bulk, the RuPhos ligand is often found to be more suitable. scientificlabs.co.uk Theoretical studies suggest that for secondary amines with large steric hindrance, the Pd-RuPhos catalytic system has a lower energy barrier for the rate-limiting reductive elimination step compared to the Pd-BrettPhos system. scientificlabs.co.uk However, for secondary amines with smaller steric hindrance, BrettPhos can still be a viable ligand. scientificlabs.co.uk The coupling of secondary amines with unfunctionalized aryl halides has been demonstrated using other catalyst systems, but a general method for this transformation at low catalyst loadings remains an area of interest. scientificlabs.co.uk

| Aryl Halide | Secondary Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | 1.0 | NaOt-Bu | Toluene | 100 | 24 | 85 | scientificlabs.co.uk |

| 4-Chloroanisole | N-Methylaniline | 1.0 | NaOt-Bu | Toluene | 100 | 24 | 90 | scientificlabs.co.uk |

| 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | 0.5 | K3PO4 | Dioxane | 110 | 18 | 92 | scientificlabs.co.uk |

The this compound has proven to be a robust catalyst for the amination of a variety of (hetero)aryl halides, including chlorides, and aryl mesylates. sigmaaldrich.comrug.nl Aryl mesylates are considered an important substrate class due to their stability, good atom economy, and low cost. sigmaaldrich.com The BrettPhos ligand has been found to be particularly effective in the amination of these challenging substrates. sigmaaldrich.com Initial studies demonstrated that a precatalyst incorporating BrettPhos provided high yields in the coupling of 4-tert-butylphenyl methanesulfonate (B1217627) and aniline. sigmaaldrich.com

The catalyst system is also effective for the coupling of heteroaryl chlorides with primary and secondary amines. rug.nl While some heteroaryl chlorides can be challenging substrates, the use of a BrettPhos-based catalyst has enabled successful couplings. rug.nl

| (Hetero)aryl Halide/Mesylate | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-tert-Butylphenyl methanesulfonate | Aniline | 1.0 | NaOt-Bu | Dioxane | 80 | 3 | 98 | sigmaaldrich.com |

| 4-Tolyl methanesulfonate | Morpholine | 1.0 | NaOt-Bu | Dioxane | 80 | 18 | 95 | sigmaaldrich.com |

| 2-Chloropyridine | n-Hexylamine | 0.5 | K3PO4 | Toluene | 100 | 18 | 91 | rug.nl |

| 3-Chloropyridine | Piperidine | 1.0 | NaOt-Bu | Toluene | 100 | 24 | 88 | rug.nl |

| 2-Chlorothiophene | Aniline | 0.25 | Cs2CO3 | Dioxane | 110 | 12 | 89 | rug.nl |

While BrettPhos-based catalysts exhibit a broad scope, their effectiveness can be limited with particularly challenging amine substrates such as highly hindered α,α,α-trisubstituted primary amines. nih.gov For instance, the coupling of 3,5-dimethoxychlorobenzene with tert-octylamine (B44039) using a this compound precatalyst resulted in a low yield. nih.gov This limitation has spurred the development of new biarylphosphine ligands specifically designed for the arylation of very hindered primary amines. nih.gov

The coupling of N-heteroaromatics can also present challenges. However, the this compound has been successfully employed in the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines.

| Aryl Halide | Challenging Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 3,5-Dimethoxychlorobenzene | tert-Octylamine | 1.0 | NaOt-Bu | Toluene | 110 | 24 | Low | nih.gov |

| 3-Bromo-2-aminopyridine | Morpholine | 2.0 | K2CO3 | Dioxane | 100 | 18 | 85 | |

| 4-Chlorotoluene | 1-Adamantanamine | 1.5 | LiHMDS | Toluene | 100 | 24 | 78 | nih.gov |

A notable application of the this compound is in the regioselective synthesis of benzimidazolones through a cascade C-N coupling of monosubstituted ureas with 1,2-dihaloaromatic systems. nih.gov In this process, a single palladium catalyst mediates two discrete and chemoselective C-N bond-forming events. nih.gov The BrettPhos-based catalyst was found to be uniquely capable of performing both coupling steps in this cascade reaction, leading to the formation of the benzimidazolone product as a single regioisomer in good yield. nih.gov The regiocontrol stems from the chemoselective oxidative addition of the palladium catalyst to the Ar-Br bond in the presence of an Ar-Cl bond, followed by the preferential C-N bond formation at the primary urea (B33335) nitrogen atom. nih.gov

This method provides a direct route to complex benzimidazolones from readily available starting materials with high levels of regioselectivity. nih.gov

| 1,2-Dihaloaromatic | Monosubstituted Urea | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromo-1-chloro-4-fluorobenzene | Benzylurea | 5.0 | K3PO4 | Dioxane | 110 | 14 | 85 (NMR) | nih.gov |

| 1-Bromo-2-chloro-4,5-dimethylbenzene | n-Butylurea | 5.0 | K3PO4 | Dioxane | 110 | 14 | 75 | nih.gov |

| 2,3-Dichloropyridine | Cyclohexylurea | 5.0 | K3PO4 | Dioxane | 110 | 14 | 68 | nih.gov |

Buchwald-Hartwig Amination Reactions

Palladium-Catalyzed C-O Cross-Coupling Reactions

The formation of carbon-oxygen (C-O) bonds, particularly for the synthesis of aryl ethers, is a fundamental transformation in organic chemistry. The this compound has emerged as a highly effective precatalyst for these reactions, enabling the coupling of a wide range of substrates under relatively mild conditions.

Alkoxylation and Aryl Ether Synthesis

The tButhis compound G3 is a versatile and efficient precatalyst for the C-O cross-coupling of aryl halides with a broad spectrum of primary alcohols, including methanol (B129727) and ethanol. sigmaaldrich.com This third-generation precatalyst demonstrates high activity and broad functional group tolerance, allowing for the synthesis of various aryl alkyl ethers. The catalyst system is noted for its ability to facilitate challenging couplings, providing good to excellent yields. sigmaaldrich.comresearchgate.net

Research has demonstrated the utility of this palladacycle in coupling various electron-rich and electron-poor (hetero)aryl bromides with fluorinated alcohols, a transformation that benefits from the catalyst's high efficiency and short reaction times. researchgate.netacs.orgnih.gov The use of a mild base like cesium carbonate (Cs₂CO₃) in a solvent such as toluene is often effective. researchgate.netacs.org The catalyst's stability and the ease of in situ generation of the active LPd(0) species contribute to its reliability and broad applicability in aryl ether synthesis. acs.orgnih.gov

Table 1: Scope of tBuBrettPhos Pd G3-Catalyzed Alkoxylation of Aryl Bromides with 2,2,2-Trifluoroethanol (B45653)

| Aryl Bromide | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 4-Morpholinobromobenzene | 4-(Trifluoroethoxy)morpholinobenzene | 88 | 2 |

| 4-Methoxybromobenzene | 1-Methoxy-4-(trifluoroethoxy)benzene | 89 | 0.5 |

| 1,4-Dibromobenzene | 1,4-Bis(trifluoroethoxy)benzene | 85 | 2 |

| 4-Bromobenzonitrile | 4-(Trifluoroethoxy)benzonitrile | 95 | 0.5 |

| 4-Bromobenzaldehyde | 4-(Trifluoroethoxy)benzaldehyde | 94 | 0.5 |

| 3-Bromopyridine | 3-(Trifluoroethoxy)pyridine | 81 | 2 |

Data compiled from studies on the fluoroalkoxylation of aryl bromides. nih.gov

Fluoroalkoxylation of Aryl Halides

The introduction of fluoroalkoxy groups into aromatic systems is of significant interest in medicinal and materials chemistry. The this compound has proven to be a key catalyst in this area. Specifically, the commercially available tBuBrettPhos Pd G3 precatalyst has been successfully employed for the highly effective cross-coupling of a wide range of (hetero)aryl bromides with various fluorinated alcohols. researchgate.netacs.orgnih.gov

This protocol is characterized by its short reaction times, excellent tolerance for various functional groups, and compatibility with both electron-rich and electron-poor aromatic substrates. researchgate.netacs.org For instance, the coupling of diverse aryl bromides with 2,2,2-trifluoroethanol proceeds efficiently in the presence of tBuBrettPhos Pd G3 and a base like cesium carbonate in toluene. researchgate.netnih.gov This method has also been adapted for the introduction of ¹⁸F-labeled trifluoroethyl ethers, highlighting its utility in radiochemistry. researchgate.net Earlier work also established that a catalyst system derived from the BrettPhos ligand and a palladium source facilitates the fluoroalkoxylation of activated aryl halides. nih.govsigmaaldrich.com

Table 2: Fluoroalkoxylation of Aryl Bromides using tBuBrettPhos Pd G3

| Aryl Halide | Fluorinated Alcohol | Yield (%) | Reference |

|---|---|---|---|

| 1-Bromo-4-methoxybenzene | 2,2,2-Trifluoroethanol | 89 | nih.gov |

| 1-Bromo-4-(trifluoromethoxy)benzene | 2,2,2-Trifluoroethanol | 91 | nih.gov |

| 4-Bromobenzonitrile | 2,2,2-Trifluoroethanol | 95 | nih.gov |

| Methyl 4-bromobenzoate | 2,2,2-Trifluoroethanol | 96 | nih.gov |

| 1-Bromo-4-nitrobenzene | 2,2,2-Trifluoroethanol | 94 | nih.gov |

Reaction conditions typically involve tBuBrettPhos Pd G3, Cs₂CO₃, and toluene at elevated temperatures.

Mechanistic Distinctiveness in C-O Bond Formation Pathways

The catalytic system based on the BrettPhos ligand exhibits a notable mechanistic feature in C-O bond formation. Studies have shown that the Pd/BrettPhos system facilitates the reductive elimination of the oxygen nucleophile through what is described as an "electronic pathway". nih.govsigmaaldrich.comresearchgate.net This suggests that the electronic properties of the ligand play a crucial role in promoting the final bond-forming step of the catalytic cycle.

The BrettPhos ligand has the ability to alter the mechanistic pathway of reductive elimination depending on the nucleophile involved. nih.govresearchgate.net Density functional theory (DFT) calculations on the related Buchwald-Hartwig amination have provided insights that may be relevant to C-O coupling. These studies indicate that for the Pd-BrettPhos system, the rate-limiting step is often the initial oxidative addition of the aryl halide to the palladium center. nih.gov This is in contrast to other catalyst systems where reductive elimination can be the slower step. nih.gov The steric bulk and electronic structure of BrettPhos create a specific environment around the palladium atom that influences the relative energies of the transition states throughout the catalytic cycle, leading to this mechanistic distinctiveness. nih.gov

Palladium-Catalyzed C-C Cross-Coupling Reactions

The formation of carbon-carbon (C-C) bonds is central to organic synthesis, and the Suzuki-Miyaura reaction is one of the most powerful methods to achieve this. BrettPhos palladacycles are highly effective precatalysts for this class of reactions.

Suzuki-Miyaura Cross-Coupling

BrettPhos palladacycles, particularly the third-generation (G3) precatalysts, are widely used in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com These catalysts are valued for their high reactivity, stability, and broad substrate scope, enabling the coupling of various aryl and heteroaryl halides with boronic acids. researchgate.netnih.gov The efficiency of these palladacycles allows for reactions to be carried out under mild conditions, often at room temperature or slightly elevated temperatures, and with short reaction times. nih.gov

The use of BrettPhos-based palladacycles is particularly advantageous for challenging Suzuki-Miyaura couplings, such as those involving sterically hindered substrates or unactivated aryl chlorides. nih.gov The catalyst's design ensures the efficient formation of the active monoligated Pd(0) species, which is crucial for high catalytic activity. nih.gov

Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using a this compound System

| Aryl Chloride | Product | Yield (%) |

|---|---|---|

| 4-Chloroanisole | 4-Methoxybiphenyl | >95 |

| 2-Chlorotoluene | 2-Methylbiphenyl | >95 |

| 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 94 |

| 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 92 |

| 2-Chloropyridine | 2-Phenylpyridine | 98 |

Data is representative of the high efficiency of this compound systems in coupling aryl chlorides.

Aryl mesylates, derived from phenols, are attractive electrophiles for cross-coupling reactions due to their stability and accessibility. The Buchwald group developed a protocol for the Suzuki-Miyaura cross-coupling of aryl mesylates with boronic acids utilizing the BrettPhos ligand. nih.gov This method complements other catalyst systems and expands the toolkit for C-C bond formation from phenol (B47542) derivatives. nih.gov

While the initial report highlighted the coupling of aryl mesylates with anilines using a combination of BrettPhos and this compound G1, subsequent work has established conditions for the coupling with boronic acids. nih.gov This transformation typically employs a palladium source with the BrettPhos ligand and a suitable base and solvent combination, such as potassium phosphate (B84403) in tert-amyl alcohol, to achieve high yields of the desired biaryl products. nih.gov The catalyst system demonstrates good functional group tolerance and is effective for both electron-rich and electron-poor aryl mesylates.

Table 4: BrettPhos-Catalyzed Suzuki-Miyaura Coupling of Aryl Mesylates with Phenylboronic Acid

| Aryl Mesylate | Yield (%) |

|---|---|

| 4-tert-Butylphenyl mesylate | 90 |

| 4-Biphenyl mesylate | 97 |

| 2-Naphthyl mesylate | 95 |

| 4-Carbomethoxyphenyl mesylate | 94 |

| 3,5-Dimethylphenyl mesylate | 95 |

Representative yields for the coupling of various aryl mesylates with phenylboronic acid using a Pd/BrettPhos catalyst system.

Scope with Unstable Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis; however, its application can be limited by the instability of certain boronic acids, particularly under the basic conditions and elevated temperatures often required. Polyfluorophenylboronic acids and five-membered 2-heteroaromatic boronic acids, for instance, are prone to rapid protodeboronation, which diminishes their coupling efficiency.

Research has demonstrated that palladium precatalysts bearing bulky, electron-rich biarylphosphine ligands, closely related to BrettPhos, are particularly adept at overcoming this challenge. The key to their success lies in the rapid formation of the active monoligated Pd(0) species, even at room temperature. This fast catalytic turnover allows the cross-coupling reaction to proceed efficiently, outcompeting the rate of boronic acid decomposition.

By employing such precatalysts, a wide array of (hetero)aryl chlorides, bromides, and triflates can be successfully coupled with traditionally challenging boronic acids like 2-furan-, 2-thiophene-, and 2-pyrroleboronic acids. These reactions often proceed at room temperature or a mild 40°C, with short reaction times, to afford the desired biaryl products in excellent yields. This methodology significantly expands the scope of the Suzuki-Miyaura reaction to include a broader range of sensitive and electronically demanding substrates.

Table 1: Suzuki-Miyaura Coupling of Unstable Boronic Acids with a Related Palladacycle System

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 2-Furanboronic acid | 4-Methyl-1-(2-furyl)benzene | 95 |

| 2 | 1-Bromo-4-methoxybenzene | 2-Thiopheneboronic acid | 4-Methoxy-1-(2-thienyl)benzene | 98 |

| 3 | 2-Chloropyridine | N-Boc-pyrrole-2-boronic acid | 2-(N-Boc-pyrrol-2-yl)pyridine | 85 |

| 4 | 4-Trifluoromethylphenyl triflate | 2,6-Difluorophenylboronic acid | 4-(Trifluoromethyl)-2',6'-difluorobiphenyl | 88 |

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the formation of substituted alkenes. While a versatile reaction, challenges such as catalyst deactivation and the need for high temperatures can limit its applicability, especially with less reactive aryl chlorides. The development of palladacycle catalysts has been instrumental in addressing some of these limitations by providing more stable and active catalytic species.

Sonogashira Coupling Reactions

The Sonogashira coupling, which forges a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, is a fundamental transformation in organic synthesis. Traditionally, this reaction requires a copper(I) co-catalyst, which can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and introduces challenges in product purification. Consequently, the development of copper-free Sonogashira protocols has been a significant area of research.

Bulky, electron-rich phosphine (B1218219) ligands, such as those in the Buchwald family, have been instrumental in developing efficient copper-free Sonogashira couplings. These ligands facilitate the catalytic cycle, allowing the reaction to proceed under milder conditions. While specific examples detailing the use of the this compound are limited in the reviewed literature, a protocol using a related bulky, electron-rich ortho-biphenylphosphine ligand with a palladium source has been shown to be highly effective for the coupling of a wide range of aryl chlorides with terminal alkynes at temperatures of 70-90°C without the need for a copper co-catalyst. This suggests that the this compound would be a promising candidate for facilitating similar transformations.

Alpha-Arylation of Carbonyl Compounds

The palladium-catalyzed α-arylation of carbonyl compounds has become a vital method for the synthesis of α-aryl ketones, esters, and amides, which are prevalent motifs in pharmaceuticals and natural products. The development of catalyst systems based on sterically hindered and electron-rich ligands has been crucial for the expansion of this reaction's scope.

The use of the BrettPhos ligand has been identified as critical for achieving high efficiency in the palladium-catalyzed α-arylation of ketones with nitroarenes, providing a novel route to α-aryl and α-heteroaryl ketones. This transformation highlights the unique reactivity that the BrettPhos ligand imparts to the palladium center. Furthermore, catalyst systems employing bulky, electron-rich o-biphenyl phosphines, a class to which BrettPhos belongs, have been successfully used for the intermolecular α-arylation of a wide array of esters with various aryl bromides. These reactions often proceed at room temperature or 80°C with high yields and excellent selectivity for monoarylation.

Table 2: Palladium-Catalyzed α-Arylation of Ketones with Nitroarenes using a BrettPhos-based Catalyst

| Entry | Ketone | Nitroarene | Product | Yield (%) |

| 1 | Acetophenone | 1-Nitro-4-(trifluoromethyl)benzene | 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethan-1-one | 85 |

| 2 | Cyclohexanone | 2-Nitropyridine | 2-(Pyridin-2-yl)cyclohexan-1-one | 78 |

| 3 | Propiophenone | 1-Methoxy-4-nitrobenzene | 2-(4-Methoxyphenyl)-1-phenylpropan-1-one | 92 |

| 4 | 2-Methyl-3-pentanone | 1-Chloro-4-nitrobenzene | 2-(4-Chlorophenyl)-2-methyl-3-pentanone | 88 |

Other C-X and C-Y Cross-Coupling Reactions

Cyanation of Aryl Halides

Aromatic nitriles are valuable synthetic intermediates and are present in numerous pharmaceuticals and agrochemicals. The palladium-catalyzed cyanation of aryl halides offers a direct route to these compounds. However, the reaction can be challenging due to catalyst deactivation by the cyanide anion. The use of palladacycle precatalysts has been shown to mitigate this issue by preventing catalyst poisoning during the formation of the active catalytic species.

Research has shown that the BrettPhos ligand is highly efficient in the palladium-catalyzed cyanation of aryl sulfonium (B1226848) salts using the non-toxic cyanide source, potassium ferrocyanide (K₄[Fe(CN)₆]). This method provides a safer and more practical approach to benzonitrile (B105546) synthesis. While not explicitly naming the this compound, a general and practical method for the cyanation of a wide range of (hetero)aryl chlorides and bromides has been developed using palladacycle precatalysts. This system allows for low catalyst loadings, fast reaction times, and has a broad heterocyclic substrate scope.

Table 3: BrettPhos-Palladium Catalyzed Cyanation of Aryl Sulfonium Salts

| Entry | Aryl Sulfonium Salt | Cyanide Source | Product | Yield (%) |

| 1 | (4-Methoxyphenyl)dimethylsulfonium triflate | K₄[Fe(CN)₆] | 4-Methoxybenzonitrile | 92 |

| 2 | (4-(Trifluoromethyl)phenyl)dimethylsulfonium triflate | K₄[Fe(CN)₆] | 4-(Trifluoromethyl)benzonitrile | 85 |

| 3 | (Naphthalen-2-yl)dimethylsulfonium triflate | K₄[Fe(CN)₆] | 2-Naphthonitrile | 88 |

| 4 | (Thiophen-3-yl)dimethylsulfonium triflate | K₄[Fe(CN)₆] | Thiophene-3-carbonitrile | 76 |

Carbon-Sulfur (C-S) Bond Formation

The formation of carbon-sulfur bonds is a crucial transformation for the synthesis of pharmaceuticals and agrochemicals, as the aryl thioether moiety is a common structural feature in these molecules. Palladium-catalyzed cross-coupling of thiols with aryl halides has emerged as a reliable method for the synthesis of these compounds.

While traditionally, chelating bisphosphine ligands were favored for C-S coupling reactions to prevent catalyst deactivation by the strongly binding thiolates, recent studies have shown that monophosphine ligands can lead to more effective catalysis. Specifically, certain biaryl monophosphine ligands, a class that includes BrettPhos, have been found to form exceptionally effective catalysts that promote C-S coupling reactions under mild conditions, with soluble bases, and in the presence of a variety of functional groups. These catalysts are active enough to facilitate thioether formation even at room temperature.

Table 4: Palladium/Monophosphine-Catalyzed C-S Coupling of Aryl Bromides with Thiols

| Entry | Aryl Bromide | Thiol | Product | Yield (%) |

| 1 | 1-Bromo-4-fluorobenzene | 4-Methylbenzenethiol | 1-Fluoro-4-(p-tolylthio)benzene | 95 |

| 2 | 3-Bromopyridine | Ethanethiol | 3-(Ethylthio)pyridine | 88 |

| 3 | 1-Bromo-3,5-dimethylbenzene | Benzenethiol | (3,5-Dimethylphenyl)(phenyl)sulfane | 92 |

| 4 | 2-Bromoanisole | Cyclohexanethiol | (2-Methoxyphenyl)(cyclohexyl)sulfane | 85 |

Carbon-Fluorine (C-F) Bond Formation

The construction of aromatic C-F bonds is a significant challenge in organic synthesis due to the high bond energy of the palladium-fluoride intermediate and the difficulty of the C-F reductive elimination step. The development of catalysts capable of facilitating this transformation under practical conditions is of high interest, particularly for the synthesis of pharmaceuticals and agrochemicals.

Research has demonstrated that the BrettPhos ligand is particularly effective in promoting the difficult C-F reductive elimination from palladium(II) complexes. This was a crucial step in developing catalytic systems for aromatic fluorination. A notable advancement in this area involves the use of a microflow packed-bed reactor, which allows for precise control over reaction parameters and enhances reaction efficiency. In this system, a variety of aryl triflates were successfully converted to their corresponding aryl fluorides in remarkably short reaction times.

The data below illustrates the scope of the palladium-catalyzed fluorination of aryl triflates using a catalyst system involving the BrettPhos ligand in a continuous flow reactor.

| Substrate (Aryl Triflate) | Catalyst Loading (mol % Pd) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1-Naphthyltriflate | 1.25 | 20 | 88 |

| 4-Methoxycarbonylphenyltriflate | 2.5 | 20 | 88 |

| 4-Cyanophenyltriflate | 2.5 | 20 | 86 |

| 3-Trifluoromethylphenyltriflate | 2.5 | 20 | 78 |

| 3-Quinolinyltriflate | 2.5 | 20 | 70 |

C-CF3 Bond Formation

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals and specialty materials. The development of general and efficient methods for the direct trifluoromethylation of aryl halides is therefore of great importance. The this compound has been identified as a key component in the successful palladium-catalyzed trifluoromethylation of aryl chlorides.

In a seminal study, a catalyst system employing BrettPhos as the ligand was found to be optimal for coupling a wide array of aryl and heteroaryl chlorides with a trifluoromethyl source (TESCF3). nih.gov This method stands out for its broad substrate scope and tolerance of numerous functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov While BrettPhos proved optimal for aryl chlorides, it is noteworthy that the ligand was found to be ineffective for the trifluoromethylation of vinyl sulfonates, highlighting the specificity of the catalyst system to the electrophile. nih.gov

The reaction conditions and scope for the trifluoromethylation of various aryl chlorides are summarized below.

| Aryl Chloride Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Chlorobenzonitrile | 12 | 91 |

| Methyl 4-chlorobenzoate | 12 | 87 |

| 4-Chloro-N,N-dimethylaniline | 12 | 85 |

| 2-Chloronaphthalene | 20 | 81 |

| 3-Chloropyridine | 6 | 78 |

| 1-Chloro-4-methoxybenzene | 12 | 72 |

Reductive Dehalogenation

Reductive dehalogenation, or hydrodehalogenation, is the process of replacing a halogen atom with a hydrogen atom. While dedicated catalyst systems are often developed for this purpose, this transformation can also occur as an undesired side reaction in cross-coupling catalysis.

In the context of this compound catalysis, protodehalogenation of the aryl halide starting material has been observed as a competitive side reaction. For instance, during studies of Pd/BrettPhos-catalyzed C–O cross-coupling reactions, the formation of arene byproducts resulting from the replacement of the halide with hydrogen was noted. nih.gov This side reaction typically arises from the reaction of an LPd(Ar)H intermediate, which can be formed via pathways like β-hydride elimination from a palladium alkoxide intermediate. nih.gov While not a primary synthetic application, this observation is a significant research finding related to the catalyst's reactivity and potential off-cycle pathways.

Catalytic Performance Metrics

The practical utility of a catalyst is defined by several key performance metrics, including the required catalyst loading, reaction times, and its tolerance to various functional groups. BrettPhos palladacycles have demonstrated high performance across these areas in the specified C-X bond-forming reactions.

Low Catalyst Loadings

A hallmark of highly active catalysts is their ability to provide high yields at very low concentrations. The use of this compound pre-catalysts often allows for significantly lower catalyst loadings compared to traditional in-situ generated catalysts.

In the C-F bond formation of aryl triflates, catalyst loadings as low as 1.25 to 2.5 mol % were sufficient to achieve high yields in a continuous flow system. researchgate.net For the trifluoromethylation of aryl chlorides, typical loadings for palladium pre-catalysts are in the range of 1-2 mol %. Furthermore, in other transformations not covered here, such as C-O couplings, catalyst loadings have been successfully reduced to as low as 0.5 mol % for gram-scale reactions. nsf.gov This efficiency minimizes catalyst cost and reduces residual palladium levels in the final product.

Reaction Times

The speed of a catalytic reaction is another critical factor for its adoption in synthesis. This compound systems have shown the ability to promote transformations within practical timeframes, which can vary significantly depending on the specific reaction.

The palladium-catalyzed C-F bond formation using a microflow reactor is exceptionally rapid, with residence times of only 20 minutes being sufficient for high conversion. researchgate.net In contrast, the C-CF3 bond formation from aryl chlorides is a slower process, typically requiring reaction times ranging from 6 to 20 hours to achieve high yields. nih.gov

Functional Group Tolerance

A catalyst's ability to operate in the presence of a wide range of functional groups is crucial for its application in the synthesis of complex molecules, as it obviates the need for protecting group strategies. The this compound system exhibits broad functional group tolerance in C-CF3 bond formation. nih.gov The trifluoromethylation of aryl chlorides proceeds efficiently in the presence of functional groups such as esters, amides, ethers, acetals, nitriles, and tertiary amines. nih.gov

In C-F bond formation, the catalyst system is effective for a range of aryl triflates, including those bearing electron-withdrawing groups and heterocyclic systems. However, some limitations have been noted, as electron-rich aryl triflates, particularly those lacking ortho substituents, can be problematic substrates under certain conditions. researchgate.net

Mechanistic Insights into Brettphos Palladacycle Catalysis

Identification of Active Catalytic Species

BrettPhos Palladacycles are Pd(II) pre-catalysts that must be reduced in situ to generate the catalytically active Pd(0) species. These pre-catalysts, particularly the third-generation (G3) variants, are designed for stability under air and moisture while allowing for the efficient and rapid formation of the active catalyst under reaction conditions. sigmaaldrich.comscientificlabs.comsigmaaldrich.com The activation process typically involves a base-mediated reductive elimination from the palladacycle, which releases the L-Pd(0) species that enters the catalytic cycle. The design of these pre-catalysts ensures a controlled and accurate ligand-to-palladium ratio, preventing the formation of undesirable palladium black and promoting a long-lived, active catalyst in solution. scientificlabs.com

Extensive mechanistic and computational studies across various palladium-catalyzed cross-coupling reactions have identified the monoligated, 12-electron L₁Pd(0) species as the most active and relevant catalyst. nih.gov The steric bulk of the BrettPhos ligand is a critical factor that favors the formation of these coordinatively unsaturated L₁Pd(0) complexes. This is in contrast to less bulky phosphine (B1218219) ligands, which can form less reactive, higher-coordinate L₂Pd(0) or L₃Pd(0) species. The L₁Pd(0) species is highly reactive and readily participates in the initial oxidative addition step, which is often the gateway to the catalytic cycle. The inherent instability of these species makes them difficult to isolate, hence the utility of pre-catalysts like the BrettPhos Palladacycle, which generate them effectively in situ. nih.gov

Elementary Steps of the Catalytic Cycle

The catalytic cycle for cross-coupling reactions mediated by the this compound involves three fundamental elementary steps: oxidative addition, transmetalation, and reductive elimination. The specific kinetics and rate-limiting step can vary depending on the reaction type (e.g., C-N, C-O, or C-C coupling) and the nature of the substrates.

Oxidative addition is the initial step where the aryl halide (or pseudohalide) reacts with the L₁Pd(0) complex to form a Pd(II) intermediate, L₁Pd(Ar)(X). The rate and selectivity of this step are highly dependent on the electronic properties and steric hindrance of both the BrettPhos ligand and the aryl halide.

For the Pd-BrettPhos system, particularly in Buchwald-Hartwig amination reactions, density functional theory (DFT) calculations have identified oxidative addition as the rate-limiting step of the entire catalytic cycle. nih.govnih.gov This is a key distinction from other catalyst systems, such as those using the RuPhos ligand, where reductive elimination is often rate-limiting. nih.govnih.gov The electron-rich nature of the BrettPhos ligand facilitates the cleavage of the Ar-X bond. The reaction rate is sensitive to the nature of the halide (I > Br > Cl) and the electronic character of the aryl group. Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition.

Table 1: Calculated Energy Barriers for Elementary Steps in Buchwald-Hartwig Amination of Bromobenzene and Aniline (B41778) Data derived from DFT calculations.

| Catalytic System | Oxidative Addition (kcal/mol) | Deprotonation (kcal/mol) | Reductive Elimination (kcal/mol) | Rate-Limiting Step |

| Pd-BrettPhos | 16.5 | 10.1 | 15.1 | Oxidative Addition |

| Pd-RuPhos | 15.8 | 9.9 | 18.2 | Reductive Elimination |

Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron, organozinc, or organomagnesium compound) to the palladium center, displacing the halide. This forms a diorganopalladium(II) intermediate, L₁Pd(Ar)(R).

Reductive elimination is the final, product-forming step of the cycle. The two organic groups on the L₁Pd(Ar)(R) intermediate couple and are expelled from the coordination sphere, forming the new C-C, C-N, or C-O bond and regenerating the active L₁Pd(0) catalyst. The efficiency of this step is influenced by the steric and electronic properties of the ancillary ligand and the coupling partners. Generally, bulky, electron-donating ligands like BrettPhos can accelerate reductive elimination by creating steric pressure that favors the lower coordination state of the product-releasing transition state.

A significant mechanistic feature of the BrettPhos/Pd system is its ability to promote C-O bond formation through an unconventional electronic pathway. scientificlabs.comresearchgate.net In the coupling of activated aryl halides with primary fluoroalkyl alcohols, studies have shown that the BrettPhos ligand alters the typical mechanistic pathway for reductive elimination. researchgate.net Instead of a nucleophilic attack mechanism, the Pd/BrettPhos catalyst facilitates the reductive elimination of the oxygen nucleophile through a direct electronic pathway. This finding was described as unprecedented and highlights the unique property of the BrettPhos ligand to modify the intrinsic reactivity of the palladium center, enabling challenging C-O coupling reactions that are otherwise difficult to achieve. scientificlabs.comresearchgate.net This electronic pathway is a key factor in the successful fluoroalkoxylation of activated aryl halides using this catalytic system.

Reductive Elimination: Pathways and Factors Influencing Efficiency

Energetics of C-N Reductive Eliminations

Studies comparing the catalytic systems of Pd-BrettPhos and the related Pd-RuPhos have revealed that the nature of the ligand profoundly impacts the energy profile of the reaction. For the Pd-BrettPhos system, the calculated activation energy barrier for C-N reductive elimination is 19.8 kcal/mol. nih.gov This is notably lower than the barrier for the oxidative addition step, which is identified as the rate-limiting step for this particular catalyst. nih.gov The relatively low barrier for reductive elimination is attributed to the electronic and steric properties of the BrettPhos ligand. As an electron-rich system, Pd-BrettPhos tends to favor the elimination of the product. researchgate.net

In contrast, the Pd-RuPhos system exhibits a significantly higher energy barrier for reductive elimination, calculated to be 32.0 kcal/mol, making this step rate-limiting for its catalytic cycle. nih.gov This comparison underscores how the specific architecture of the biarylphosphine ligand modulates the energetics of the key steps in the catalytic cycle. The steric hindrance imposed by the BrettPhos ligand, with its two methoxy (B1213986) groups on the upper phenyl ring and isopropyl groups on the lower ring, creates a crowded environment around the palladium center, which facilitates the product's departure (reductive elimination) more readily than the initial substrate binding (oxidative addition). researchgate.net

| Catalyst System | Oxidative Addition (ΔG‡) | Reductive Elimination (ΔG‡) | Rate-Limiting Step | Reference |

|---|---|---|---|---|

| Pd-BrettPhos | Higher than Reductive Elimination | 19.8 | Oxidative Addition | nih.gov |

| Pd-RuPhos | Lower than Reductive Elimination | 32.0 | Reductive Elimination | nih.gov |

Furthermore, research has shown that the Pd/BrettPhos catalyst system can alter the mechanistic pathway of reductive elimination depending on the nucleophile, facilitating the elimination of oxygen nucleophiles through an electronic pathway. nih.govresearchgate.net

Investigation of Key Intermediates

Oxidative Addition Complexes (OACs) are pivotal intermediates in palladium-catalyzed cross-coupling reactions, representing the product of the reaction between the active L-Pd(0) species and an aryl halide. nih.gov The isolation and study of these complexes have been instrumental in understanding reaction mechanisms and catalyst deactivation pathways. nih.gov For bulky biarylphosphine ligands like BrettPhos, OACs are not only key mechanistic intermediates but also serve as highly effective and stable precatalysts. nih.govresearchgate.netmit.edu

The synthesis of BrettPhos-ligated OACs can be achieved using stable palladacycle precursors. nih.gov This approach allows for the preparation of a variety of OACs bearing different aryl groups, including those derived from complex, densely functionalized molecules and pharmaceuticals. nih.govmit.edu These OACs are often stable and can be stored long-term under air, offering a convenient alternative to other precatalyst systems where the palladacycle itself may be difficult to isolate, especially with extremely bulky ligands. mit.edu

| OAC Structure Class | Aryl Group Source | Significance | Reference |

|---|---|---|---|

| (BrettPhos)Pd(Ar)(X) | Simple Aryl Halides | Fundamental mechanistic studies | nih.govmit.edu |

| (BrettPhos)Pd(Ar)(X) | Pharmaceutical-derived Halides (e.g., from Rivaroxaban) | Application in late-stage functionalization | nih.gov |

| (BrettPhos)Pd(Ar)(X) | Di-iodobenzene | Synthesis of bis-Pd OACs | nih.gov |

| (BrettPhos)Pd(Ar)(OTf) | Aryl Triflates | Use in C-F bond formation | mit.edu |

A notable feature of these OACs is their utility in ligand exchange processes. A BrettPhos-ligated OAC can react with a different phosphine ligand, such as RuPhos, to generate a new OAC in an equilibrium process. mit.edu This allows for the diversification of OACs from a common, easily prepared starting complex, expanding the catalytic scope without needing to synthesize each complex from scratch. mit.edu

The activation of third-generation (G3) Buchwald precatalysts, which are palladacycles, involves the reductive elimination of a byproduct, carbazole (B46965), from the 2-aminobiphenyl (B1664054) scaffold of the precatalyst. sigmaaldrich.comsigmaaldrich.com Initially considered a potentially inhibiting species, recent mechanistic studies have revealed a more complex and crucial role for the carbazolyl anion in the catalytic cycle. sigmaaldrich.comnih.govacs.org

Upon its formation, the NH-carbazole can be deprotonated by the base present in the reaction mixture. nih.govacs.org The resulting carbazolyl anion can then react with the on-cycle oxidative addition complex, [L(Pd)(Ar)(X)], displacing the halide to form a stable aryl carbazolyl Pd(II) complex, [L(Pd)(Ar)(carbazolyl)]. nih.govacs.org This species has been identified as a key catalyst resting state. nih.govacs.org

The formation of this stable carbazolyl complex serves two important functions:

Modulation of Active Catalyst Concentration : The carbazolyl complex acts as a reservoir for the active catalyst. It provides the necessary amount of the monoligated LPd(0) species required to sustain the catalytic cycle while preventing the buildup of excessively high concentrations of this highly reactive intermediate. nih.govacs.org

Minimization of Catalyst Decomposition : By sequestering the palladium in a stable complex, the formation of the aryl carbazolyl species helps to minimize catalyst decomposition pathways, which can be a problem with highly active but unstable LPd(0) intermediates. nih.govacs.org

Off-Cycle and Resting States of the Catalyst